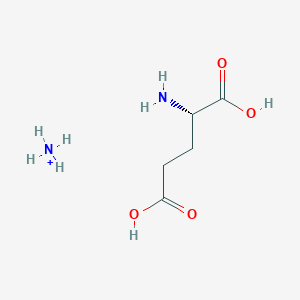

ammonium (2S)-2-aminopentanedioic acid

Description

Contextual Significance in Biological and Chemical Systems

In biological contexts, (2S)-2-aminopentanedioic acid is more than a simple salt; it represents a key intersection between carbon and nitrogen metabolism. oup.com Glutamate (B1630785), the conjugate base of glutamic acid, is a central molecule in amino acid biosynthesis and a primary excitatory neurotransmitter in the vertebrate nervous system. nih.gov Ammonium (B1175870), while essential for the synthesis of nitrogen-containing compounds, can be toxic at high concentrations and must be efficiently assimilated or detoxified by organisms. nih.govnih.gov The formation of ammonium (2S)-2-aminopentanedioic acid is intrinsically linked to the processes that manage the cellular levels of these two vital components.

From a chemical perspective, the compound is an ionic salt that dissociates in aqueous solutions, yielding ammonium and glutamate ions. This property is crucial for its biological activity, as these ions are then available to participate in enzymatic reactions. The study of its chemical properties, such as solubility and stability, is essential for understanding its behavior in physiological environments and for its application in research settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-aminopentanedioic acid;azane |

| Molecular Formula | C₅H₁₂N₂O₄ |

| Molecular Weight | 164.16 g/mol |

| Appearance | White crystalline solid |

| Solubility | Highly soluble in water |

Scope and Objectives of Academic Inquiry for this compound

Academic research on this compound is multifaceted, with investigations spanning various scientific disciplines. A primary objective is to elucidate its role in nitrogen assimilation and detoxification pathways. Researchers are particularly interested in the enzymatic processes that lead to its formation and subsequent utilization. nih.govbohrium.com This includes studying the kinetics and regulation of enzymes such as glutamate dehydrogenase and glutamine synthetase. nih.govfrontiersin.org

Another significant area of inquiry is its function in neurotransmission. As a direct precursor to the neurotransmitter glutamate, understanding the dynamics of this compound in the central nervous system is crucial for neuroscience. nih.gov Research in this area explores how its concentration is regulated and how it influences synaptic plasticity and neuronal signaling. nih.gov

Furthermore, from a biotechnological perspective, studies are focused on leveraging the metabolic pathways involving this compound for various applications. This includes the production of amino acids and other valuable chemicals, as well as the development of strategies to enhance nitrogen use efficiency in agriculture. longdom.org

Historical Perspectives and Foundational Discoveries in Ammonium Assimilation

The understanding of this compound is deeply rooted in the historical discoveries of nitrogen metabolism. The journey to understanding how organisms utilize ammonium began in the 18th and 19th centuries with the discovery of nitrogen and the recognition of its importance for plant growth. nih.govroyalsocietypublishing.org Early agricultural studies demonstrated that ammonium salts could significantly increase crop yields, establishing the role of nitrogen as a key nutrient. nih.gov

The early 20th century saw significant advancements in biochemistry, leading to the identification of the key molecules and pathways involved in nitrogen metabolism. A pivotal discovery was the elucidation of the central role of glutamate and glutamine in the assimilation of ammonium.

The primary pathway for ammonium assimilation in most organisms is the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle. fiveable.mebiocyclopedia.com This pathway involves two key enzymes:

Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent condensation of ammonium with glutamate to form glutamine. nih.govfiveable.me This is a crucial step for detoxifying ammonia (B1221849) and incorporating it into an organic molecule. nih.gov

Glutamate Synthase (GOGAT): This enzyme then transfers the amide group from glutamine to α-ketoglutarate, producing two molecules of glutamate. fiveable.mebiocyclopedia.com

Another important enzyme in ammonium assimilation is Glutamate Dehydrogenase (GDH) , which catalyzes the reductive amination of α-ketoglutarate to form glutamate. nih.govfrontiersin.org While the GS-GOGAT pathway is generally considered the primary route for ammonium assimilation, GDH plays a significant role under certain conditions, such as high ammonium concentrations. nih.govbiocyclopedia.com

These foundational discoveries laid the groundwork for understanding the significance of this compound as a key intermediate at the crossroads of carbon and nitrogen metabolism. The ongoing research continues to build upon this historical foundation, further unraveling the intricate regulatory networks that govern its synthesis and utilization in living organisms.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13N2O4+ |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

azanium;(2S)-2-aminopentanedioic acid |

InChI |

InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/p+1/t3-;/m0./s1 |

InChI Key |

PHKGGXPMPXXISP-DFWYDOINSA-O |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.[NH4+] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.[NH4+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Cycling of L Glutamate and Ammonium Assimilation Via Ammonium 2s 2 Aminopentanedioic Acid Intermediates

The Glutamine Synthetase/Glutamate (B1630785) Synthase (GS/GOGAT) Cycle in Ammonium (B1175870) Assimilation

The GS/GOGAT cycle is the principal route for ammonium assimilation in a wide range of organisms, from bacteria to plants. nih.govwikipedia.org This two-step process is characterized by its high affinity for ammonium, making it particularly efficient under nitrogen-limiting conditions. researchgate.net The cycle involves the coordinated action of two key enzymes: glutamine synthetase (GS) and glutamate synthase (GOGAT), also known as glutamine:2-oxoglutarate aminotransferase. nih.govwikipedia.org

Molecular Mechanisms of Ammonium and 2-Oxoglutarate Integration into L-Glutamate

The initial step of the GS/GOGAT cycle is the ATP-dependent condensation of ammonium (NH₄⁺) and L-glutamate to form L-glutamine, a reaction catalyzed by glutamine synthetase (GS). nih.gov This reaction effectively traps inorganic nitrogen in an organic form.

The subsequent and defining reaction of the cycle is catalyzed by glutamate synthase (GOGAT). GOGAT facilitates the transfer of the amide group from L-glutamine to a molecule of 2-oxoglutarate, an intermediate of the citric acid cycle. nih.govwikipedia.orgoup.com This reductive transamination yields two molecules of L-glutamate. nih.gov One of these L-glutamate molecules effectively represents the net product of ammonium assimilation, available for various biosynthetic pathways. The other L-glutamate molecule is recycled as a substrate for GS, thus completing the cycle. nih.gov

There are different isoforms of GOGAT that utilize different electron donors. Ferredoxin-dependent GOGAT (Fd-GOGAT) is prominent in photosynthetic organisms, while NADH- or NADPH-dependent GOGATs are found in non-photosynthetic tissues and bacteria. wikipedia.org

Regulatory Networks Governing GS/GOGAT Pathway Activity and L-Glutamate Flux

The activity of the GS/GOGAT pathway is tightly regulated to match the cellular demand for nitrogen and to coordinate with carbon metabolism. This regulation occurs at both the transcriptional and post-translational levels.

In many bacteria, the expression of genes encoding GS and GOGAT is controlled by the availability of nitrogen. researchgate.net For instance, under nitrogen-limiting conditions, the expression of these genes is often upregulated to maximize ammonium assimilation. researchgate.net In plants, the expression of specific GS and GOGAT isoenzymes is induced in response to ammonium supply, particularly in the roots. frontiersin.orgnih.gov

Post-translational modifications also play a crucial role in modulating GS activity. In some bacteria, GS activity is regulated by adenylylation, a process controlled by a complex cascade involving the PII signaling protein, which senses the cellular nitrogen status. researchgate.net Phosphorylation and the binding of 14-3-3 proteins are other mechanisms that can regulate GS activity. nih.gov The concentration of key metabolites, such as L-glutamine and 2-oxoglutarate, also provides allosteric feedback regulation on the enzymes of the cycle. researchgate.net For example, an increase in L-glutamine can sometimes lead to negative feedback on GOGAT activity. nih.gov

The Glutamate Dehydrogenase (GDH) Pathway and its Role in L-Glutamate Turnover

The Glutamate Dehydrogenase (GDH) pathway provides an alternative, reversible route for the interconversion of L-glutamate and 2-oxoglutarate. nih.govnih.gov Unlike the GS/GOGAT cycle, the GDH pathway can function in both the amination of 2-oxoglutarate to form L-glutamate and the deamination of L-glutamate to yield 2-oxoglutarate and ammonium. nih.govtaylorandfrancis.com

Enzymatic Characteristics of Reductive Amination and Oxidative Deamination

Glutamate dehydrogenase (GDH) is a hexameric enzyme that can utilize either NAD⁺/NADH or NADP⁺/NADPH as coenzymes, depending on the organism and the specific isoenzyme. nih.govwikipedia.org

Reductive Amination: In this direction, GDH catalyzes the incorporation of ammonium into 2-oxoglutarate to produce L-glutamate. This reaction is generally favored under conditions of high ammonium concentration. scribd.com However, GDH typically exhibits a lower affinity for ammonium compared to GS, making it less efficient for primary assimilation in many organisms under nitrogen-limited conditions. nih.gov

Oxidative Deamination: This reaction involves the removal of the amino group from L-glutamate, generating 2-oxoglutarate and ammonium. wikipedia.org This process is a key step in the catabolism of amino acids, channeling nitrogen into the urea (B33335) cycle in mammals and providing carbon skeletons for the citric acid cycle. taylorandfrancis.comwikipedia.org The directionality of the GDH reaction in vivo is a subject of ongoing research and appears to be largely catabolic in animals. nih.gov

The kinetic parameters of GDH vary between different organisms and isoenzymes, reflecting their specific metabolic roles. For instance, some bacterial GDH enzymes show a higher catalytic efficiency for reductive amination, suggesting a primary role in L-glutamate synthesis. nih.gov In contrast, studies on mammalian GDH suggest that oxidative deamination is the predominant direction. nih.gov

| Reaction | Substrate | Km (mmol/L) | Vmax (IU/mg) | Kcat (min-1) | Kcat/Km (min-1 L mmol-1) |

|---|---|---|---|---|---|

| Reductive Amination | NADPH | 0.166 | 1.539 | 15.39 | 92.655 |

| α-KG | 2.534 | 0.809 | 8.09 | 3.193 | |

| Oxidative Deamination | NADP | 0.505 | 1.341 | 13.41 | 26.554 |

| Glutamate | 174.856 | 0.544 | 5.44 | 0.0311 |

Environmental and Physiological Modulators of GDH Activity

The activity of GDH is subject to complex allosteric regulation by a variety of metabolites, allowing for rapid adjustments to changes in the cell's metabolic state. nih.gov This is particularly prominent in animal GDH. nih.gov

Key allosteric regulators include:

ADP: Acts as an activator, promoting the oxidative deamination of L-glutamate, particularly when cellular energy levels are low. nih.govmdpi.com

GTP and ATP: Function as inhibitors of GDH activity. nih.govnih.gov High levels of these molecules signal energy sufficiency, thus reducing the catabolism of L-glutamate for energy production. nih.gov

L-leucine: An allosteric activator. nih.gov

In addition to allosteric regulation, GDH activity can be modulated by post-translational modifications such as phosphorylation and ADP-ribosylation. mdpi.com For example, in some organisms, phosphorylation can alter the enzyme's sensitivity to its allosteric effectors. mdpi.com The cellular redox state, reflected in the NAD⁺/NADH and NADP⁺/NADPH ratios, also influences the direction and rate of the GDH-catalyzed reaction. wikipedia.org

Interconnections of L-Glutamate Metabolism with Core Carbon Metabolism and Nitrogen Homeostasis

L-glutamate metabolism is intricately woven into the fabric of central carbon metabolism and the broader network of nitrogen homeostasis. researchgate.net The key link is the precursor molecule 2-oxoglutarate, a central intermediate of the citric acid cycle. oup.com

The synthesis of L-glutamate via the GS/GOGAT cycle or GDH pathway represents a significant draw of carbon skeletons from the citric acid cycle. oup.com Conversely, the oxidative deamination of L-glutamate by GDH replenishes the pool of 2-oxoglutarate, a process known as anaplerosis, which is vital for maintaining the function of the citric acid cycle, especially under conditions of high energy demand. nih.govresearchgate.net

L-glutamate serves as a primary nitrogen donor for the biosynthesis of a vast array of other nitrogen-containing compounds. nih.gov Through the action of various aminotransferases, the amino group of L-glutamate can be transferred to different α-keto acids, leading to the synthesis of other amino acids such as alanine (B10760859) and aspartate. nih.gov This central role makes L-glutamate a critical hub for distributing nitrogen throughout the cell. mdpi.com

The balance between L-glutamate synthesis and degradation is, therefore, crucial for maintaining both carbon and nitrogen homeostasis. researchgate.net This balance is influenced by the availability of carbon and nitrogen sources, the cellular energy status, and the demand for biosynthetic precursors. nih.govmdpi.com For instance, under conditions of carbon limitation, the catabolism of amino acids, including the oxidative deamination of L-glutamate, may be enhanced to provide carbon skeletons for energy production. taylorandfrancis.com Conversely, when nitrogen is abundant, its assimilation into L-glutamate and other amino acids is prioritized. researchgate.net

Isotopic Tracing and Advanced Metabolic Flux Analysis of L-Glutamate Turnover

Isotopic tracing and metabolic flux analysis (MFA) are powerful methodologies for quantitatively investigating the dynamics of metabolic pathways. nih.gov These techniques utilize substrates enriched with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to track the transformation of atoms through a metabolic network. nih.govnih.gov By monitoring the incorporation of these heavy isotopes into L-glutamate and associated metabolites, researchers can elucidate the contributions of various pathways to its synthesis, degradation, and cycling. researchgate.net This approach provides a detailed, quantitative picture of L-glutamate turnover, which is crucial for understanding its central role in cellular metabolism.

The fundamental principle involves introducing an isotope-labeled substrate (a "tracer") into a biological system and allowing it to metabolize until an isotopic steady state is approached. nih.gov Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to measure the isotopic enrichment and distribution within intracellular metabolites. nih.govnih.gov This labeling pattern provides critical information about the relative activities of interconnected metabolic pathways. nih.gov

Advanced computational modeling, known as Metabolic Flux Analysis (MFA), integrates these isotopic labeling data with a stoichiometric model of the metabolic network to calculate the absolute rates (fluxes) of intracellular reactions. nih.govresearchgate.net 13C-Metabolic Flux Analysis (¹³C-MFA) has become a cornerstone for studying central carbon metabolism, including the pathways intimately linked with L-glutamate. nih.gov More recently, dual-labeling approaches using both ¹³C and ¹⁵N tracers have enabled the simultaneous quantification of carbon and nitrogen fluxes, offering unprecedented insight into the coupled metabolism of these essential elements. nih.gov

Detailed Research Findings from Isotopic Tracing

Isotopic tracing studies have been instrumental in defining the metabolic fate of L-glutamate in various biological contexts, particularly in the central nervous system. The use of specifically labeled tracers allows for the dissection of complex and compartmentalized metabolic cycles. nih.gov For example, administering ¹³C-labeled glucose allows researchers to track the de novo synthesis of L-glutamate through the tricarboxylic acid (TCA) cycle. nih.gov Conversely, using ¹³C or ¹⁵N-labeled L-glutamine or L-glutamate as tracers can illuminate pathways of L-glutamate utilization, its role in nitrogen metabolism, and its participation in neurotransmitter cycling. researchgate.netnih.govnih.gov

Key findings from these studies include:

Quantification of the Glutamate-Glutamine Cycle: In the brain, isotopic tracing has been essential for quantifying the flux of the glutamate-glutamine cycle between neurons and astrocytes. nih.govnih.gov Studies using tracers like [1-¹³C]glucose have demonstrated that L-glutamate released by neurons is taken up by astrocytes and converted to L-glutamine, which is then returned to neurons to replenish the neurotransmitter pool. nih.gov

Anaplerotic and Cataplerotic Roles: Tracing experiments with [U-¹³C₅]glutamine show how L-glutamate contributes to the replenishment (anaplerosis) of the TCA cycle by its conversion to α-ketoglutarate. researchgate.netnih.gov The labeling patterns in TCA cycle intermediates, such as malate (B86768) and citrate, reveal the extent of this contribution. nih.gov

Reductive Carboxylation: The use of [5-¹³C]glutamine has been pivotal in demonstrating the pathway of reductive carboxylation, where α-ketoglutarate is converted to isocitrate and then citrate. nih.gov This pathway is particularly active under certain conditions, such as hypoxia, and contributes to lipid synthesis. researchgate.net

Nitrogen Metabolism Hub: Combined ¹³C and ¹⁵N tracing has quantitatively established L-glutamate as a central hub for nitrogen assimilation and distribution. nih.gov These studies show that the amino group from L-glutamate is transferred to other α-keto acids via transamination reactions to synthesize a wide range of other amino acids. nih.gov

The table below summarizes common isotopic tracers used in the study of L-glutamate metabolism and the specific metabolic information they provide.

| Isotopic Tracer | Primary Metabolic Pathway Traced | Key Information Obtained |

|---|---|---|

| [U-¹³C]Glucose | De novo synthesis of L-glutamate via glycolysis and the TCA cycle | Quantifies the rate of L-glutamate synthesis from glucose. nih.gov |

| [U-¹³C₅]Glutamine | L-glutamine conversion to L-glutamate and entry into the TCA cycle | Measures glutaminolysis flux and both oxidative and reductive metabolism of L-glutamate. researchgate.netnih.gov |

| [1-¹³C]Glutamine | Reductive carboxylation pathway | Specifically traces the carbon that is retained during reductive carboxylation but lost during oxidative TCA cycle flux. nih.gov |

| [5-¹³C]Glutamine | Reductive carboxylation and fatty acid synthesis | Traces the carbon that can be incorporated into acetyl-CoA for lipogenesis via the reductive pathway. nih.gov |

| [¹⁵N]Glutamate / [¹⁵N]Glutamine | Nitrogen metabolism and transamination reactions | Tracks the fate of the amino group from L-glutamate and L-glutamine to other amino acids and nitrogenous compounds. nih.govnih.gov |

Metabolic Flux Analysis (MFA) of L-Glutamate Turnover

MFA provides quantitative values for the rates of reactions, moving beyond the qualitative or relative information offered by tracing alone. researchgate.net By fitting the measured isotopic labeling patterns to a metabolic model, MFA can resolve the fluxes through convergent or parallel pathways that are otherwise indistinguishable.

For instance, in studies of cerebral metabolism, MFA has been used to calculate the specific rates of key reactions in L-glutamate metabolism. nih.gov The data generated provide a snapshot of the metabolic phenotype under specific physiological or pathological conditions.

The following table presents an example of metabolic flux data that can be obtained through ¹³C-MFA, illustrating the rates of reactions associated with the glutamate-glutamine cycle in the brain. The values are hypothetical but representative of the type of quantitative output generated by MFA studies.

| Metabolic Flux | Description | Exemplary Flux Rate (μmol/g/min) |

|---|---|---|

| Vcyc | Rate of the glutamate-glutamine cycle between neurons and astrocytes | 0.32 nih.gov |

| VTCA(N) | Rate of the neuronal TCA cycle | 0.85 |

| VTCA(A) | Rate of the astrocytic TCA cycle | 0.20 |

| VGln_synth | Rate of L-glutamine synthesis in astrocytes | 0.32 |

| VPAG | Rate of phosphate-activated glutaminase (B10826351) in neurons | 0.32 |

Enzymological and Structural Insights into Enzymes Metabolizing L Glutamate and Ammonium

Characterization of Glutamine Synthetase Isoforms (GS1, GS2, GS3)

Glutamine synthetase (EC 6.3.1.2) is a vital enzyme that catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine, a primary nitrogen donor for the biosynthesis of numerous compounds. acs.orgrcsb.org In plants, GS exists as multiple isoenzymes, which are broadly classified based on their subcellular localization into cytosolic (GS1) and plastidic/chloroplastic (GS2) forms. nih.govnih.gov

GS1 (Cytosolic Isoform): This isoform is encoded by a small multigene family, leading to several subtypes (e.g., GLN1;1, GLN1;2, GLN1;3 in Arabidopsis) with distinct kinetic properties and expression patterns. wikipedia.org GS1 is predominantly found in the vascular tissues of roots and shoots. wikipedia.org It plays a crucial role in the primary assimilation of ammonium (B1175870) absorbed from the soil and in the reassimilation of ammonium released during processes like protein catabolism in senescing leaves. nih.govnih.gov The different GS1 isoforms can exhibit varying affinities for ammonium and glutamate, tailoring their function to specific metabolic contexts. wikipedia.org For instance, some isoforms have a high affinity for ammonium, making them efficient in initial assimilation, while others with lower affinity may function in nitrogen remobilization. wikipedia.org

GS2 (Plastidic/Chloroplastic Isoform): Typically encoded by a single gene, GS2 is located within the chloroplasts of photosynthetic tissues and the plastids of roots. nih.govnih.gov A key function of GS2 is the reassimilation of the large amounts of ammonium released during photorespiration, a process critical for the survival of C3 plants under normal atmospheric conditions. nih.gov Plants deficient in GS2 accumulate toxic levels of ammonium in their leaves. nih.gov GS2 is also involved in assimilating ammonium derived from nitrate (B79036) reduction, which primarily occurs in plastids. nih.gov

GS3 Isoform: The designation "GS3" is less universally defined than GS1 and GS2. In some contexts, it refers to specific genes within the cytosolic GS1 family, such as the GS3A gene in peas. In other classification schemes, GS enzymes are categorized into three classes based on their structure: GSI (prokaryotic, 12 subunits), GSII (eukaryotic, 10 subunits), and GSIII (found in some bacteria, decameric or dodecameric). nih.gov For the purpose of this discussion, which focuses on the widely recognized plant isoforms, GS1 and GS2 represent the principal functional classes.

The distinct localization and kinetic properties of GS1 and GS2 isoforms allow for a coordinated response to the plant's nitrogen requirements, managing both primary uptake and the internal recycling of ammonium.

Table 1: Characteristics of Glutamine Synthetase (GS) Isoforms

| Feature | GS1 (Cytosolic) | GS2 (Plastidic/Chloroplastic) |

|---|---|---|

| Subcellular Localization | Cytosol | Chloroplasts (leaves), Plastids (roots) |

| Primary Function | Primary ammonium assimilation from soil, N-remobilization during senescence. nih.govnih.gov | Reassimilation of photorespiratory and nitrate reduction-derived ammonium. nih.gov |

| Tissue Expression | Vascular tissues (phloem companion cells), roots. wikipedia.org | Photosynthetic tissues (mesophyll cells), roots. wikipedia.orgnih.gov |

| Gene Family | Small multigene family. nih.gov | Typically a single gene. nih.gov |

| Molecular Weight | 38–40 kDa. nih.gov | 42–45 kDa. nih.gov |

Structural Determinants and Catalytic Mechanisms of Glutamate Synthase

Glutamate synthase (GOGAT) works in concert with glutamine synthetase in the GS-GOGAT cycle, which is the primary pathway for ammonia assimilation in most organisms. GOGAT catalyzes the reductive transfer of the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. acs.org This reaction is crucial as it replenishes the glutamate consumed by GS. acs.org Plant GOGAT enzymes are complex iron-sulfur flavoproteins and exist in three main forms, distinguished by their electron donor: ferredoxin-dependent (Fd-GOGAT), NADH-dependent (NADH-GOGAT), and NADPH-dependent (NADPH-GOGAT). rcsb.org

Fd-GOGAT (EC 1.4.7.1) is a monomeric protein with a molecular mass ranging from 145 to 180 kDa. nih.gov It is the predominant form in photosynthetic tissues like leaves and is located in chloroplasts, where it can directly utilize reduced ferredoxin generated by the photosynthetic electron transport chain. nih.gov Its structure consists of multiple domains, including an amidotransferase domain that hydrolyzes glutamine to release ammonia, and a synthase domain where 2-oxoglutarate is converted to glutamate. nih.gov The enzyme contains prosthetic groups, including a flavin mononucleotide (FMN) and iron-sulfur clusters ([3Fe-4S] or [4Fe-4S]), which are essential for the electron transfer from ferredoxin to the substrate. rcsb.orgresearchgate.net The catalytic mechanism involves the intramolecular channeling of ammonia from the hydrolysis site to the synthesis site. nih.gov Fd-GOGAT plays a critical role in reassimilating photorespiratory ammonia and in primary nitrogen assimilation from nitrate reduction in leaves. nih.gov

NADH-GOGAT (EC 1.4.1.14) is primarily found in the plastids of non-photosynthetic tissues, such as roots and developing seeds. tandfonline.com It is a large monomeric protein with a molecular mass of approximately 200–240 kDa. acs.org Unlike the bacterial enzyme, the plant NADH-GOGAT is a single polypeptide that appears to be a fusion of the two separate subunits found in prokaryotes. nih.gov It utilizes NADH as its reductant, which is typically supplied by the pentose (B10789219) phosphate (B84403) pathway in non-photosynthetic plastids. tandfonline.com Structurally, it contains domains for glutamine hydrolysis, FMN binding, and NADH binding, along with iron-sulfur clusters that facilitate intramolecular electron transfer. nih.gov NADH-GOGAT is crucial for the primary assimilation of ammonium absorbed by the roots and for synthesizing glutamate for nitrogen transport throughout the plant. nih.govtandfonline.com

NADPH-GOGAT (EC 1.4.1.13) is the characteristic form found in bacteria and archaea, but it is not typically prominent in plants. acs.orgrcsb.org The bacterial enzyme is generally a heterodimer, composed of a large α subunit (approx. 150 kDa) and a small β subunit (approx. 50 kDa). nih.gov The large subunit contains the glutamine-binding amidotransferase domain and the 2-oxoglutarate binding site, while the small subunit is an FAD-dependent NADPH oxidoreductase that transfers electrons. nih.gov The entire complex facilitates the transfer of the amide nitrogen from glutamine to 2-oxoglutarate, using NADPH as the electron donor to produce two molecules of glutamate. nih.gov

Table 2: Comparison of Glutamate Synthase (GOGAT) Isoforms

| Feature | Ferredoxin-Dependent (Fd-GOGAT) | NADH-Dependent (NADH-GOGAT) | NADPH-Dependent (NADPH-GOGAT) |

|---|---|---|---|

| Electron Donor | Ferredoxin. nih.gov | NADH. tandfonline.com | NADPH. rcsb.org |

| Typical Organism | Plants, Cyanobacteria. nih.gov | Plants, Fungi. tandfonline.com | Bacteria, Archaea. rcsb.org |

| Subcellular Localization (Plants) | Chloroplasts. nih.gov | Plastids (non-photosynthetic). tandfonline.com | Not typically present. |

| Primary Tissue (Plants) | Photosynthetic tissues (leaves). nih.gov | Non-photosynthetic tissues (roots, seeds). tandfonline.com | N/A |

| Molecular Mass | 145–180 kDa (Monomer). nih.gov | 200–240 kDa (Monomer). acs.org | ~200 kDa (Heterodimer). nih.gov |

| Prosthetic Groups | FMN, Fe-S clusters. rcsb.org | FMN, Fe-S clusters. nih.gov | FAD, FMN, Fe-S clusters. nih.gov |

Allosteric Regulation and Post-Translational Modifications of Glutamate Dehydrogenase

Glutamate dehydrogenase (GDH; EC 1.4.1.2-4) provides an alternative pathway for ammonia assimilation and glutamate catabolism, catalyzing the reversible oxidative deamination of glutamate to 2-oxoglutarate and ammonia. nih.gov While the GS-GOGAT cycle is the primary route for ammonia assimilation, GDH plays a significant role in carbon and nitrogen metabolism, particularly under conditions of carbon limitation or high ammonia levels. nih.gov Mammalian and microbial GDH are complex hexameric enzymes subject to intricate allosteric regulation. nih.govnih.gov

Allosteric Regulation: The activity of GDH is finely tuned by a variety of metabolic effectors. The regulation is crucial for balancing the flow of carbon skeletons into the Krebs cycle with the demands of nitrogen metabolism. nih.gov

Activators: Adenosine diphosphate (B83284) (ADP) is a major allosteric activator. nih.govyoutube.com High levels of ADP, indicative of a low energy state, stimulate GDH activity to produce more 2-oxoglutarate, which can enter the Krebs cycle to generate ATP. youtube.com The amino acid L-leucine also acts as an activator. wikipedia.org

Inhibitors: Guanosine triphosphate (GTP) is a potent allosteric inhibitor. nih.gov When cellular energy levels are high (signified by high GTP), GDH is inhibited to prevent excessive catabolism of amino acids. Adenosine triphosphate (ATP) can also be inhibitory, often by competing at the GTP binding site. nih.gov NADH can act as an inhibitor by binding to a second, allosteric coenzyme site, which leads to the formation of an abortive enzyme-NADH-2-oxoglutarate complex. nih.gov

Post-Translational Modifications: GDH activity is also controlled through covalent modifications, adding another layer of regulation.

ADP-Ribosylation: In humans and other organisms, GDH can be inhibited by ADP-ribosylation, a reversible modification. wikipedia.orgnih.gov This process is particularly important in controlling insulin (B600854) secretion in pancreatic β-cells. wikipedia.org For instance, the SIRT4 protein, a mitochondrial sirtuin, mediates this modification. wikipedia.org

Phosphorylation and Acetylation: GDH is also subject to other modifications such as phosphorylation and acetylation, which can alter its activity and interaction with other proteins. nih.gov These modifications can influence the enzyme's stability, localization, and regulatory properties in response to cellular signals. nih.govresearchgate.net

Crystallographic and Spectroscopic Analysis of Enzyme-Substrate Complexes

Understanding the precise molecular mechanisms of these enzymes has been greatly advanced by X-ray crystallography and various spectroscopic techniques, which provide detailed snapshots of enzyme structures and their dynamic interactions with substrates.

Glutamine Synthetase (GS): Crystal structures of GS from various organisms, including Salmonella typhimurium and humans, have been solved in complex with its substrates (glutamate, ATP analogs), products (glutamine, ADP), and transition-state analogs. nih.govnih.govrcsb.org These studies reveal a bifunnel-shaped active site located at the interface between two subunits of the decameric or dodecameric enzyme. acs.org The binding of ATP and glutamate induces significant conformational changes, including the movement of flexible loops that close over the active site to shield the reactive intermediates from water. nih.gov The structures show how two divalent metal cations (typically Mn²⁺ or Mg²⁺) are positioned to coordinate with the substrates, stabilize the γ-glutamyl phosphate intermediate, and facilitate the nucleophilic attack by ammonia. nih.govlibretexts.org

Glutamate Dehydrogenase (GDH): The crystal structure of GDH, often from bovine liver or microbial sources, has been determined in its apo form and in complex with substrates (glutamate, 2-oxoglutarate), coenzymes (NAD⁺, NADP⁺), and allosteric regulators (GTP, ADP). rcsb.orgresearchgate.net The hexameric enzyme is composed of six identical subunits, each with a substrate-binding domain and a coenzyme-binding domain. researchgate.net A "pivot helix" connects these two domains, allowing for a large-scale "open" to "closed" conformational change upon substrate binding. nih.gov Structures with bound allosteric inhibitors like GTP show how these molecules bind at a site distinct from the active site—often near the pivot helix—and stabilize the open, less active conformation. researchgate.net Conversely, activators like ADP bind to a different allosteric site and promote the closed, active conformation. researchgate.net Intrinsic fluorescence spectroscopy has also been used to monitor these conformational changes in solution, confirming the dynamic nature of the enzyme in response to ligand binding. aps.org

Glutamate Synthase (GOGAT): Structural information for the large and complex GOGAT enzymes is less extensive but growing. The crystal structure of the bacterial NADPH-GOGAT has revealed the arrangement of its α and β subunits and the spatial organization of its three distinct active centers for glutamine hydrolysis, electron uptake from NADPH, and glutamate synthesis. nih.gov These structures provide insights into the mechanism of intramolecular ammonia channeling, where the ammonia produced at the amidotransferase site travels through a ~32 Å long tunnel to the synthase site, preventing its escape into the solvent. nih.gov

Molecular Physiology and Signaling Roles of L Glutamate in Non Human Organisms

Transcriptional and Proteomic Responses Mediated by L-Glutamate Availability

The availability of L-glutamate triggers significant reprogramming at the molecular level in both plants and microorganisms, influencing the expression of a wide array of genes and the subsequent protein landscape. These changes are crucial for adapting to fluctuating nutrient conditions and for orchestrating developmental and defense responses.

In plants, the application of exogenous glutamate (B1630785) can rapidly induce transcriptional changes. Studies in rice have shown that glutamate treatment leads to the induction of genes involved in both metabolism and defense responses. This suggests that plants perceive glutamate not only as a nutrient but also as a signal to prepare for potential threats, such as pathogen attacks. In tomato fruit, L-glutamate treatment has been shown to enhance disease resistance by inducing the expression of glutamate receptors and promoting the accumulation of other amino acids. The transcriptional response to glutamate can also involve the upregulation of genes for transcription factors and kinases, indicating that glutamate can amplify its signal and interact with other signaling pathways to regulate a broad spectrum of cellular processes.

In the microbial world, the response to glutamate availability is equally dynamic. For instance, the environmental bacterium Raoultella ornithinolytica exhibits enhanced growth when D-glutamate is provided as the sole carbon source compared to L-glutamate. This enhanced growth is associated with a significant upregulation of the gene encoding D-amino acid dehydrogenase (dadA) during the exponential growth phase. This enzyme is key to the catabolism of D-glutamate. A similar, though less pronounced, upregulation of dadA is observed in Pseudomonas aeruginosa when grown on D-glutamate. These findings highlight a specific transcriptional adaptation that allows certain bacteria to efficiently utilize different stereoisomers of glutamate.

Furthermore, in the human pathogen Listeria monocytogenes, L-glutamine, a closely related amino acid, acts as a signal to induce the expression of virulence genes. This response is concentration-dependent and mediated by a specific transport system. This indicates that bacteria can sense the availability of specific amino acids like glutamine in their environment to switch to a pathogenic state.

The following table summarizes key transcriptional responses to glutamate availability in different organisms:

| Organism | Glutamate Form | Key Transcriptional Response | Functional Implication | Reference |

| Rice (Oryza sativa) | L-Glutamate | Induction of metabolism and defense-related genes | Enhanced metabolic activity and defense preparedness | |

| Tomato (Solanum lycopersicum) | L-Glutamate | Induction of glutamate receptor and amino acid biosynthesis genes | Enhanced disease resistance | |

| Raoultella ornithinolytica | D-Glutamate | Upregulation of D-amino acid dehydrogenase (dadA) gene | Efficient catabolism of D-glutamate for growth | |

| Pseudomonas aeruginosa | D-Glutamate | Upregulation of D-amino acid dehydrogenase (dadA) gene | Utilization of D-glutamate as a nutrient source | |

| Listeria monocytogenes | L-Glutamine | Induction of virulence genes | Transition to a pathogenic state |

Transport Systems for L-Glutamate and Ammonium (B1175870) Ions Across Biological Membranes

The movement of L-glutamate and ammonium ions across the biological membranes of cells and organelles is a tightly regulated process, essential for nitrogen uptake, distribution, and metabolism in non-human organisms. This transport is mediated by specific protein families that ensure the efficient allocation of nitrogen resources according to the organism's needs.

Mechanisms of Amino Acid Transporters in Non-Human Models

In plants, the transport of amino acids, including L-glutamate, is primarily handled by two large superfamilies of transporters: the Amino Acid/Auxin Permease (AAAP) family and the Amino Acid-Polyamine-Organocation (APC) family. These transporters are located on the plasma membrane as well as on the membranes of organelles like vacuoles and mitochondria, facilitating not only uptake from the environment but also intracellular and intercellular distribution.

Plant amino acid transporters are involved in several key physiological processes:

Root Uptake: They mediate the absorption of amino acids from the soil, which can be a significant source of nitrogen for plants.

Long-Distance Transport: Once absorbed or synthesized, amino acids are transported throughout the plant. Transport to the shoot occurs via the xylem, while distribution from source leaves to sink organs (like developing seeds, fruits, and roots) happens through the phloem.

Xylem-Phloem Transfer: Amino acids can be transferred from the xylem to the phloem, allowing for the redistribution of nitrogen to actively growing tissues.

Cellular and Subcellular Distribution: Transporters on organellar membranes, such as the tonoplast (vacuolar membrane), are involved in the storage and remobilization of amino acids.

In bacteria, such as Pseudomonas aeruginosa, the transport of L-glutamate is also a critical process for its utilization as a nutrient. The AatJQMP system is a known transporter complex involved in the uptake of L-glutamate. The components of this system are crucial for the growth of the bacterium when L-glutamate is provided as a carbon source.

| Transporter Family/System | Organism Group | Cellular Location | Primary Function | Reference |

| AAAP Family | Plants | Plasma membrane, organellar membranes | Amino acid uptake, long-distance transport, cellular distribution | |

| APC Family | Plants | Plasma membrane, organellar membranes | Amino acid uptake, long-distance transport, cellular distribution | |

| AatJQMP System | Bacteria (e.g., Pseudomonas aeruginosa) | Inner membrane | Uptake of L-glutamate as a nutrient source |

Regulation of Transport Under Varying Nitrogen Regimes

The activity and expression of amino acid and ammonium transporters are meticulously regulated in response to the availability of nitrogen in the environment. This regulation ensures that the organism can efficiently acquire and utilize nitrogen while maintaining metabolic homeostasis.

In bacteria, the transport of dicarboxylates like L-glutamate is also subject to regulation. In Pseudomonas aeruginosa, the utilization of L-glutamate involves the enhancer-binding protein AauR and the sigma factor RpoN. The expression of the transporter genes can be controlled by these regulatory proteins in response to the presence of L-glutamate. The RpoN sigma factor, in particular, is known to regulate a wide range of cellular processes related to nitrogen assimilation and metabolism. Deletions in the genes for the AatJQMP transporter have been shown to impair the ability of P. aeruginosa to use L-glutamate as a nitrogen source, highlighting the importance of this regulated transport system.

Role in Microbial Communication and Inter-Organismal Interactions

L-glutamate serves as a versatile signaling molecule that extends beyond the confines of a single organism, playing a significant role in communication between microbes and in the complex interactions between microbes and their plant hosts.

In the context of microbial communities, L-glutamate can function as a signal for cell-to-cell communication. For example, in bacterial biofilms, the availability of L-glutamate can influence the collective behavior of the bacterial population. As bacteria in the interior of a biofilm consume the available L-glutamate, this depletion can act as a signal that influences the expansion and development of the biofilm. Some bacteria have been shown to produce and release L-glutamate, which can then be sensed by other bacteria in the vicinity, potentially coordinating group activities. While much of the research on bacterial communication has focused on specific quorum-sensing molecules, there is growing recognition that primary metabolites like amino acids can also have signaling roles.

L-glutamate is also a key player in the dialogue between plants and their associated microbial communities (the plant microbiome). Plants release a variety of compounds into the soil through their roots, and these root exudates, which include amino acids like L-glutamate, can shape the composition of the surrounding microbial community. Recent research has shown that the application of glutamic acid to plants can enrich for beneficial microbes, such as bacteria from the genus Streptomyces, in both the rhizosphere (the soil region around the roots) and the anthosphere (the microbial habitat on the flower). These enriched Streptomyces populations can, in turn, help to protect the plant from fungal pathogens like Botrytis and Fusarium. This suggests that plants may actively use L-glutamate as a tool to recruit and foster a protective microbiome.

Furthermore, L-glutamate is a central metabolite in the interactions between plants and pathogenic microbes. During an infection, the host plant's glutamate metabolism is often significantly altered. Pathogens may try to exploit the host's amino acid pools for their own nutrition. Conversely, the plant may modulate its amino acid metabolism as part of its defense strategy. The transport of amino acids is also critical in this context, with some plant transporters being involved in either providing nutrients to pathogens or participating in the plant's defense response.

The ability of certain bacteria to produce significant amounts of L-glutamate, such as Corynebacterium glutamicum, also has implications for their interactions with other organisms. In the soil, L-glutamate produced by such bacteria can serve as an environmental signal for both plants and other microbes.

| Interaction Type | Role of L-Glutamate | Interacting Organisms | Outcome | Reference |

| Microbial Communication | Signaling molecule | Bacteria within a biofilm | Coordination of biofilm development | |

| Plant-Microbe Mutualism | Microbiome modulator | Plants (e.g., strawberry, tomato) and soil bacteria (e.g., Streptomyces) | Enrichment of beneficial microbes, protection against pathogens | |

| Plant-Pathogen Interaction | Metabolic resource and defense component | Plants and pathogenic microbes | Modulation of host metabolism, influencing disease outcome |

Biotechnological Applications and Environmental Research Involving Ammonium 2s 2 Aminopentanedioic Acid

Microbial Biotechnology for Enhanced L-Glutamate Production

(2S)-2-aminopentanedioic acid, commonly known as L-glutamic acid, is a cornerstone of the global amino acid market, with its ammonium (B1175870) salt being a key compound in various applications. The industrial-scale production of L-glutamate has shifted from protein hydrolysis to microbial fermentation, a more cost-effective and sustainable method. bepls.comcore.ac.uk Corynebacterium glutamicum, a Gram-positive soil bacterium, stands out as the primary microorganism employed for this purpose since its discovery in 1956. bepls.comnih.govnih.gov The worldwide production of L-glutamic acid via fermentation now exceeds 1.5 million tons annually. bipublication.com

Genetic Engineering and Metabolic Pathway Optimization

Modern biotechnology has revolutionized L-glutamate production by enabling precise genetic modifications in producer strains like C. glutamicum. nih.govresearchgate.net Metabolic engineering strategies aim to channel the flow of carbon from the central metabolism towards the synthesis of L-glutamate, thereby increasing yield and productivity. nih.govdntb.gov.ua

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The primary precursor for L-glutamate synthesis is α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. Genetic modifications often target the enhancement of the metabolic flux towards α-ketoglutarate. nih.gov This can be achieved by optimizing the activity of enzymes in the upstream pathways, such as the Embden-Meyerhof-Parnas (EMP) pathway and the pentose (B10789219) phosphate (B84403) pathway, which break down glucose.

Redirecting Carbon Flux: To prevent the loss of α-ketoglutarate to competing pathways, engineers often down-regulate or knock out genes encoding enzymes that convert it to other compounds. For instance, reducing the activity of α-ketoglutarate dehydrogenase complex helps to accumulate α-ketoglutarate for glutamate (B1630785) synthesis. nih.gov

Improving Enzyme Activity and Efflux: The final step in L-glutamate synthesis is the reductive amination of α-ketoglutarate, catalyzed by glutamate dehydrogenase (GDH). Overexpressing the gene encoding GDH can enhance this conversion. nih.gov Additionally, engineering glutamate transporters is crucial for efficient export of the product out of the cell. nih.gov

Advanced Genetic Tools: The development of tools like CRISPR interference (CRISPRi) has facilitated rapid and efficient gene repression in C. glutamicum, allowing for quicker remodeling of metabolic pathways to improve L-glutamate titers. acs.org Studies have shown that repressing specific genes using CRISPRi can lead to a significant increase in L-glutamate production, comparable to levels achieved by gene deletion. acs.org

Recent research has demonstrated the effectiveness of these strategies. For example, a combined approach of knocking out the gene for alanine (B10760859) aminotransferase to reduce by-product formation, optimizing the ribosome-binding site (RBS) to reduce α-ketoglutarate dehydrogenase activity, and enhancing glutamate dehydrogenase and transporter activity resulted in a glutamic acid production of 135.33 g/L, a 41.2% increase over the original strain. nih.gov

**Table 1: Impact of Genetic Modifications on L-Glutamate Production in *Corynebacterium glutamicum***

| Genetic Modification Strategy | Target Gene(s) | Effect on L-Glutamate Production | Reference |

|---|---|---|---|

| Gene Repression via CRISPRi | pyk (pyruvate kinase) |

~3.2-fold increase in L-glutamate production compared to control. | acs.org |

| Combined Knockout and Overexpression | Knockout of alaT; RBS optimization of α-ketoglutarate dehydrogenase; Enhanced glutamate dehydrogenase and transporter. |

Production reached 135.33 g/L, a 41.2% increase. | nih.gov |

| Heterologous Gene Expression | Expression of Vitreoscilla hemoglobin gene (vgb). |

23% more L-glutamate in shake-flask culture and 22% more in fermentor studies. | researchgate.net |

Industrial Fermentation Processes and Bioreactor Design

The industrial production of L-glutamate is carried out in large-scale bioreactors, where environmental parameters are meticulously controlled to maximize yield and productivity. pharmacy180.comyoutube.com A typical fermentation process is conducted under aerobic conditions and lasts for approximately 40-48 hours.

Key parameters in industrial fermentation include:

Carbon and Nitrogen Sources: While glucose is a major carbon source, industrial processes often utilize more economical options like cane molasses or starch hydrolysates. nih.gov The nitrogen source is critical, with ammonium salts such as ammonium sulfate (B86663) and ammonium chloride being commonly used. The concentration of ammonium ions must be carefully controlled, as high levels can inhibit microbial growth and product yield.

pH and Temperature Control: The pH of the fermentation broth is typically maintained between 7.0 and 8.0. This is often controlled by the intermittent addition of urea (B33335) or ammonia (B1221849), which also serves as a nitrogen source. The optimal temperature for C. glutamicum is generally around 30°C.

Aeration and Agitation: As an aerobic process, a sufficient supply of dissolved oxygen is crucial for both cell growth and L-glutamate production. researchgate.net Bioreactors are equipped with aeration systems (spargers) and agitation systems (impellers) to ensure efficient oxygen transfer and mixing of the culture medium. microbenotes.com The level of dissolved oxygen can be a critical control point; in some cases, lower dissolved oxygen levels can lead to higher glutamate concentrations, but also to the accumulation of by-products like lactate (B86563) if not properly managed. researchgate.netnih.gov

Bioreactor Design: The design of the bioreactor itself is fundamental to the success of the fermentation. microbenotes.com Important design considerations include sterility, heat transfer, mass transfer, and mixing. pharmacy180.com For amino acid production, stirred-tank bioreactors are common. microbenotes.com Innovations in bioreactor design, such as those for immobilized fermentation, are being explored to enhance production efficiency and reusability of the microbial cells. nih.govresearchgate.net

Optimization of these parameters is key to achieving high production titers. For instance, a "balanced metabolic control" strategy, which uses the respiratory quotient (RQ) to regulate the metabolic flux, has been shown to increase the maximal glutamate concentration by about 15% while repressing the accumulation of lactate. researchgate.netnih.gov

Role in Bioremediation of Environmental Contaminants

Ammonium (2S)-2-aminopentanedioic acid and related compounds are being investigated for their potential roles in environmental remediation, particularly in enhancing the microbial degradation of pollutants.

Nitrogen-Enhanced Bioremediation of Hydrocarbons in Contaminated Soils

Bioremediation of hydrocarbon-contaminated soils often relies on stimulating the metabolic activity of indigenous microorganisms capable of degrading these pollutants. researchgate.net A common limiting factor in these environments is the availability of essential nutrients, particularly nitrogen. researchgate.net The addition of nitrogen sources can significantly enhance the degradation of petroleum hydrocarbons. researchgate.net

While direct studies on this compound are specific, the principle of nitrogen supplementation is well-established. Research has shown that the application of γ-polyglutamic acid (PGA), a polymer of glutamic acid, can improve the degradation of petroleum products like heavy naphtha, lubricating oil, and grease. nih.gov The study indicated that PGA, acting as a natural surfactant, increased the removal of petroleum hydrocarbons, with a lower concentration (1%) showing better performance than a higher concentration (10%). nih.gov This suggests that glutamate-related compounds can play a role in enhancing bioremediation not just as a nitrogen source but also by altering the physical properties of the contaminants.

Microbial Strategies for Ammonia Removal in Aquaculture Wastewater Systems

Intensive aquaculture systems generate wastewater with high concentrations of nitrogenous compounds, primarily ammonia, which is toxic to aquatic life. bohrium.comresearchgate.net Biological treatment methods, which utilize microorganisms to convert ammonia to less harmful substances, are considered a sustainable approach for managing this issue. bohrium.comkiitincubator.in

The core process is nitrification, a two-step microbial process where ammonia is first oxidized to nitrite (B80452) and then to nitrate (B79036). scispace.com This is carried out by ammonia-oxidizing microorganisms (AOM) and nitrite-oxidizing bacteria (NOB), respectively. scispace.com Bio-augmentation, the introduction of specific microbial consortia to the wastewater, can enhance the efficiency of ammonia removal. bohrium.com

Studies have identified bacterial consortia effective for this purpose. For example, a consortium of Bacillus cereus, Bacillus amyloliquefaciens, and Pseudomonas stutzeri has been shown to be efficient in reducing ammonia, nitrite, and nitrate in aquaculture wastewater, thereby improving water quality and fish survival. bohrium.com While these systems focus on the removal of ammonia, the metabolic pathways within these microbial communities are interconnected with amino acid metabolism, including that of glutamate. Glutamate serves as a central molecule in nitrogen assimilation in bacteria, linking the incorporation of ammonia into organic compounds. nvlvet.com.ua

Table 2: Microbial Consortia for Ammonia Removal in Aquaculture

| Microbial Species in Consortium | Target Contaminants | Outcome | Reference |

|---|---|---|---|

| Bacillus cereus, Bacillus amyloliquefaciens, Pseudomonas stutzeri | Ammonia, Nitrite, Nitrate | Efficient reduction of all three nitrogenous compounds, improving water quality. | bohrium.comresearchgate.net |

| Indigenous nitrifying bacteria (e.g., Nitrosomonas spp., Nitrobacter spp.) | Total Ammoniacal Nitrogen (TAN) | Immobilized cultures maintained TAN concentration below 0.5 mg/L. | researchgate.net |

Development of Sustainable Bio-based Production Systems and Circular Economy Approaches

The production of amino acids like L-glutamate is increasingly being integrated into the principles of the circular economy, which aims to minimize waste and maximize the use of resources. bcf-lifesciences.comeurolysine.com

Sustainable approaches in L-glutamate production include:

Utilization of Renewable Feedstocks: There is a growing interest in using non-food biomass and waste streams as carbon sources for fermentation. nih.gov Protein waste from biorefinery processes, which is often rich in glutamate, can be valorized as a substrate for producing other value-added products. nih.gov Similarly, agricultural raw materials like sugar beet and starch hydrolysates from grain are used, promoting the use of local and renewable resources. eurolysine.com

By-product Valorization: The fermentation process generates not only the target amino acid but also biomass and other electrolyte residues. mdpi.com Circular economy models focus on recycling and reusing these by-products. For example, electrolyte residues like ammonium sulfate can be recycled and reused within the amino acid production process, reducing waste and improving economic viability. mdpi.com The microbial biomass itself can be repurposed, for instance, as a component in animal feed.

Nature-Inspired Recycling: A novel concept involves the depolymerization of protein-based materials back into their constituent amino acids, which can then be used as monomers to synthesize new proteins. nih.govresearchgate.net This nature-inspired recycling mimics the natural process of digestion and protein synthesis and represents an advanced circular economy approach for bio-based materials. nih.govresearchgate.net

Ecological and Stress Physiological Responses Involving L Glutamate Metabolism

Plant Adaptation to Ammonium (B1175870) Stress and Toxicity Mechanisms

Ammonium can be a beneficial nitrogen source for plants, but at high concentrations, it becomes toxic, leading to significant stress. The assimilation of ammonium into L-glutamate is a primary detoxification strategy and a key determinant of a plant's tolerance to ammonium stress. This process is primarily mediated by the coordinated action of glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT), with glutamate dehydrogenase (GDH) also playing a significant role, especially under high ammonium conditions. mdpi.comnih.gov

The ability to tolerate and adapt to high levels of ammonium varies significantly among different plant species and even between genotypes or cultivars of the same species. nih.gov This variation is often linked to the efficiency of their ammonium assimilation machinery, particularly the enzymes involved in L-glutamate metabolism.

Research has shown that ammonium-tolerant genotypes exhibit a more robust capacity to assimilate ammonium in their roots, thereby preventing its excessive accumulation and transport to the shoots, where it can be more toxic. nih.gov A comparative transcriptomic and physiological analysis of different ecotypes reveals that tolerant plants often display higher activities of key enzymes like glutamine synthetase (GS), glutamate synthase (GOGAT), and glutamate dehydrogenase (GDH). nih.gov For instance, under high ammonium conditions, tolerant wheat cultivars have been shown to maintain lower levels of glutamate in their roots due to higher activities of glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT), which further metabolize glutamate. nih.gov This enhanced transamination capacity prevents the over-accumulation of glutamate, which can itself become inhibitory to root growth. nih.gov

In contrast, ammonium-sensitive genotypes tend to accumulate higher concentrations of ammonium and show a less efficient up-regulation of the necessary metabolic pathways. nih.gov Studies on different bedding plants revealed that an ammonium-tolerant species like ageratum showed reinforced root GS and NADH-GDH activities under high ammonium, while these enzyme activities were significantly diminished in the sensitive salvia. mdpi.com

| Plant Species/Cultivar | Ammonium Concentration | Key Enzyme Activity Response | Observed Tolerance |

| Wheat (cv. Xumai25) | 5 mM NH4+ | Higher GOT and GPT activity | Tolerant |

| Wheat (cv. AK58) | 5 mM NH4+ | Lower GOT and GPT activity | Sensitive |

| Ageratum | High NH4+ | Increased root GS and NADH-GDH | Tolerant |

| Salvia | High NH4+ | Decreased root GS and NADH-GDH | Sensitive |

| Petunia | High NH4+ | Moderately decreased enzyme activity | Moderately Sensitive |

This table illustrates the differential enzymatic responses to ammonium stress in various plant cultivars, highlighting the correlation between enzyme activity and tolerance levels.

High concentrations of ammonium can severely impact plant morphology and physiology. One of the most prominent effects is the inhibition of root growth, which can be directly linked to the accumulation of L-glutamate. nih.gov Excessive glutamate has been shown to negatively affect root architecture. nih.govfrontiersin.org The balance between ammonium assimilation and carbon metabolism is crucial, as the synthesis of L-glutamate and other amino acids requires carbon skeletons, primarily 2-oxoglutarate derived from the tricarboxylic acid (TCA) cycle. oup.com

Photosynthesis can also be negatively affected by ammonium toxicity, often due to secondary effects such as oxidative stress and hormonal imbalances. oup.com However, efficient ammonium assimilation, where L-glutamate plays a key role, can help mitigate these effects. For instance, plants with a higher capacity for ammonium assimilation in their roots can prevent the accumulation of toxic levels of ammonium in the leaves, thereby protecting the photosynthetic machinery. oup.com Studies have shown that under nitrogen starvation, transgenic tobacco plants overexpressing cytosolic glutamine synthetase (GS1), a key enzyme in L-glutamate metabolism, maintained higher rates of photosynthesis compared to control plants. oup.com

| Parameter | Effect of High Ammonium Stress | Role of L-Glutamate Metabolism |

| Root Development | Inhibition of primary root length and lateral root formation. | Over-accumulation of glutamate can be inhibitory. Efficient transamination of glutamate alleviates this inhibition. nih.gov |

| Carbon Allocation | Depletion of carbon skeletons in roots, reduced transport of sugars to roots. | Efficient assimilation of ammonium into glutamate and other amino acids helps maintain the C/N balance. oup.comembopress.org |

| Photosynthesis | Reduction in photosynthetic rates. | Efficient root assimilation of ammonium prevents its toxic accumulation in leaves, protecting photosynthetic apparatus. oup.com |

This table summarizes the impact of high ammonium stress on key plant physiological processes and the central role of L-glutamate metabolism in mitigating these effects.

L-glutamate is emerging as a significant signaling molecule in plants, mediating responses to various environmental stresses, including ammonium toxicity. mdpi.comnih.gov The plant's response to ammonium stress involves complex interactions with hormonal signaling pathways, particularly those of auxin and abscisic acid (ABA). nih.govnih.gov

High ammonium levels can disrupt auxin homeostasis and transport, leading to altered root development. nih.gov The accumulation of L-glutamate has been shown to exacerbate this effect by reducing the transport of indole-3-acetic acid (IAA), the primary auxin, to the roots. nih.gov Tolerant cultivars with a higher capacity to metabolize glutamate can maintain better auxin transport and, consequently, better root growth under ammonium stress. nih.gov

L-glutamate can also act as an extracellular signal, perceived by glutamate receptor-like proteins (GLRs), which can trigger downstream signaling cascades, including changes in intracellular calcium concentrations. nih.gov This signaling can interact with stress hormone pathways to coordinate a plant's response to ammonium toxicity. For instance, some ammonium-triggered physiological responses are dependent on assimilatory products like glutamine or glutamate, which act as signals. mdpi.comoup.com

Furthermore, the response to ammonium stress involves the activation of defense-related pathways. Transcriptome analyses have revealed that ammonium supply can induce genes associated with biotic stress and plant defense. nih.gov This suggests a complex interplay between nutrient signaling and stress response networks, where L-glutamate and its metabolites likely play a crucial signaling role.

Microbial Tolerance and Detoxification of Elevated Ammonium Concentrations

Microorganisms have evolved diverse and efficient mechanisms to tolerate and detoxify high concentrations of ammonium, with L-glutamate metabolism being at the core of these strategies. The primary pathway for ammonium assimilation in many microbes is the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, which is highly efficient at low ammonium concentrations. scielo.br However, under conditions of ammonium excess, the glutamate dehydrogenase (GDH) pathway becomes increasingly important for detoxification. nih.gov

The GDH enzyme catalyzes the reductive amination of 2-oxoglutarate to form L-glutamate, directly incorporating ammonium into an organic molecule. arcticportal.org This reaction is reversible, and the direction is often dependent on the intracellular concentration of ammonium. mdpi.com In environments with high ammonium levels, the aminating activity of GDH is favored, providing a rapid means of detoxification. nih.govresearchgate.net

Microbial species and even different strains exhibit varying levels of tolerance to ammonium, which can often be correlated with the activity and regulation of their GDH and GS enzymes. For example, in the fungus Aspergillus nidulans, mutations affecting GDH activity can alter the organism's sensitivity to ammonium repression of other nitrogen catabolic enzymes. nih.gov In some bacteria, GDH is the predominant pathway for ammonia (B1221849) assimilation in ammonium-rich medium.

Studies on the thermophilic bacterium Bacillus sp. isolated from Deception Island, Antarctica, revealed a thermostable GDH with a high specific activity for the oxidative deamination of glutamate, suggesting an important role in glutamate catabolism and potentially in managing nitrogen balance in its environment. arcticportal.org

| Microbial Genus | Key Enzyme(s) in Ammonium Detoxification | Mechanism of Tolerance |

| Aspergillus | Glutamate Dehydrogenase (GDH), Glutamine Synthetase (GS) | GDH activity influences sensitivity to ammonium repression. nih.gov |

| Bacillus | Glutamate Dehydrogenase (GDH) | Predominant pathway for assimilation in high ammonium. Some species possess thermostable GDH. arcticportal.org |

| Azospirillum | Glutamine Synthetase (GS) | Main nitrogen assimilation pathway; strains with poor GS activity can leak ammonium. scielo.br |

| Escherichia | Glutamine Synthetase/Glutamate Synthase (GS/GOGAT), Glutamate Dehydrogenase (GDH) | Dynamic regulation of both pathways based on ammonium availability. embopress.org |

This table highlights the key enzymes and mechanisms involved in ammonium tolerance and detoxification across different microbial genera.

Inter-Organismal Nutrient Exchange and Symbiotic Relationships in Ecological Niches

In many ecosystems, plants engage in symbiotic relationships with microorganisms to enhance nutrient acquisition. In these interactions, L-glutamate metabolism is a critical component of the nitrogen exchange between the symbionts, especially under varying ammonium conditions.

In the arbuscular mycorrhizal (AM) symbiosis, the fungal partner takes up inorganic nitrogen, including ammonium, from the soil and transfers it to the host plant. nih.gov The current model suggests that ammonium is first assimilated into L-glutamate and then into arginine within the extraradical mycelium of the fungus. mdpi.comnih.gov Arginine is then transported to the intraradical mycelium within the plant root, where it is broken down to release ammonium for transfer to the plant. nih.gov The plant then assimilates this ammonium via its own GS/GOGAT pathway, again highlighting the centrality of L-glutamate synthesis. nih.gov The expression of both fungal and plant genes involved in this nitrogen transfer pathway is tightly regulated in response to nitrogen availability. nih.gov

In the rhizobium-legume symbiosis, rhizobia fix atmospheric nitrogen into ammonia, which is then provided to the plant. frontiersin.orgnih.gov The plant, in turn, supplies the bacteria with carbon compounds. The fixed ammonia is assimilated into amino acids, with the GS/GOGAT cycle in the plant cells of the root nodule playing the primary role in converting it into glutamine and glutamate. frontiersin.org High levels of external ammonium can negatively impact this symbiotic relationship by inhibiting nodulation and nitrogen fixation. mdpi.com The plant's internal nitrogen status, signaled in part by the levels of L-glutamate and glutamine, plays a role in regulating the symbiosis to match the plant's nitrogen demand. frontiersin.org

Computational and Theoretical Studies on L Glutamate and Its Enzymatic Interactions

Molecular Modeling and Simulation of Enzyme Active Sites and Ligand Binding

Molecular modeling and simulation techniques offer a dynamic view of the interactions between L-glutamate and enzyme active sites, elucidating the mechanisms of binding and recognition.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of substrates like L-glutamate to proteins. Docking studies predict the preferred orientation of a ligand when it binds to a receptor, while MD simulations provide a detailed view of the conformational changes that occur over time.

In the context of L-glutamate, these simulations have been instrumental in understanding its interactions with various receptors. For instance, studies on the ligand-binding domain of the ionotropic glutamate (B1630785) receptor 2 (GluR2) have used unbiased MD simulations to reveal the spontaneous binding of glutamate and the subsequent closing of the binding cleft. sci-hub.boxnih.gov These simulations showed that a glutamate molecule can enter the binding cleft within nanoseconds and become completely locked in place. sci-hub.boxnih.gov A key residue, TYR450, appears to regulate the orientation of glutamate during binding through a cation-π interaction. sci-hub.boxnih.gov

Further analysis of these simulations has identified a "semi-open" state in the binding process. sci-hub.boxnih.gov In this intermediate state, two sub-domains of the receptor are bridged by hydrogen bonds involving GLU705, TYR732, and the bound glutamate molecule, before transitioning to the fully closed state. sci-hub.boxnih.gov Homology-based molecular modeling has also been applied to the glutamate binding site on the NR2B subunit of NMDA receptors, indicating that similar residues are used by NR1 and NR2 subunits to bind the α-aminocarboxylic acid groups of their respective agonists. nih.gov

MD simulations have also been employed to study the conformational changes in the glutamate receptor ligand-binding core. These studies, starting from a closed, ligand-bound state, have simulated the opening motion of the binding core, providing insights into the coupling of agonist binding to the gating of the ion channel. uah.es The interactions between the ligand and key residues create local energy barriers that must be overcome for the opening to occur. uah.es

| Key Protein | Simulation Method | Key Findings |

| GluR2 Ligand-Binding Domain | Unbiased Molecular Dynamics | Spontaneous glutamate binding and cleft closure observed within nanoseconds. TYR450 regulates glutamate orientation via cation-π interaction. Identification of a semi-open intermediate state. sci-hub.boxnih.gov |

| NMDA Receptor (NR2B Subunit) | Homology-Based Molecular Modeling | NR1 and NR2 subunits utilize similar residues for binding the α-aminocarboxylic acid group of agonists. nih.gov |

| GluR2 S1S2 Construct | Molecular Dynamics | Simulated the opening motion from a closed state, showing that ligand-residue interactions create energy barriers to opening. uah.es |

Quantum Chemical Calculations of Reaction Intermediates and Transition States in L-Glutamate Synthesis

Quantum chemical calculations, often in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, provide a highly detailed electronic-level understanding of enzymatic reactions. These methods are crucial for elucidating reaction mechanisms, identifying transient intermediates, and characterizing transition states that are difficult to observe experimentally.

The catalytic mechanism of human glutamine synthetase (GS), an enzyme that converts glutamate to glutamine, has been investigated using high-level QM/MM calculations. nih.gov This study revealed a two-phase reaction cycle. In the first phase, the reactants, ammonium (B1175870) (NH₄⁺) and glutamate, are activated. This involves the deprotonation of NH₄⁺ by the residue E305 and the phosphorylation of glutamate by ATP, both of which were found to be spontaneous, barrierless reactions. nih.gov

| Enzyme | Computational Method | Key Mechanistic Insights |

| Human Glutamine Synthetase | QM/MM Calculations | Two-phase reaction: 1) Spontaneous activation of glutamate and ammonium. 2) Rate-limiting nucleophilic attack by NH₃ on γ-glutamyl phosphate (B84403). E305 identified as the crucial base for ammonium deprotonation. nih.gov |

Bioinformatics Analysis of Gene and Protein Families Involved in L-Glutamate Metabolism

Bioinformatics provides the tools to perform large-scale analyses of genes and proteins, identifying patterns and relationships within vast datasets. Such studies have been applied to understand the landscape of L-glutamate metabolism across different biological contexts, such as various cancer types.

A comprehensive bioinformatic analysis across 32 solid cancer types from The Cancer Genome Atlas (TCGA) database investigated the glutamate and glutamine metabolism (GGM) landscape. nih.gov This study quantified GGM activity using a scoring system and found that it was frequently upregulated in tumor tissues compared to normal tissues, though this was tissue-specific. nih.gov The analysis of mRNA expression levels of GGM-related genes showed that many were highly expressed, with GLUL (glutamine synthetase) showing the highest expression. nih.gov Furthermore, the protein levels of enzymes like ALDH18A1, PYCR1, and PYCR2 were significantly upregulated in cancer tissues, highlighting them as potential therapeutic targets. nih.gov

Functional enrichment analyses of genes related to glutamine metabolism have identified key biological processes and molecular functions. nih.gov These often relate to various transporter activities, which are crucial for moving glutamate and related metabolites across cellular membranes. nih.gov Bioinformatics approaches have also been used to identify hub genes and explore the relationship between glutamate receptor-related genes and conditions like myocardial and cerebral ischemia, revealing common pathways and potential biomarkers. doaj.orgresearchgate.net

| Study Focus | Database/Method | Key Findings |

| Pan-Cancer Glutamate Metabolism | TCGA / Bioinformatics Analysis | GGM activity is often upregulated in tumors. GLUL is highly expressed. ALDH18A1, PYCR1, and PYCR2 are potential therapeutic targets. nih.gov |

| Glutamine Metabolism Genes | Gene Ontology (GO) Enrichment Analysis | Identified enrichment in biological processes related to anion transmembrane transporter activity and active transmembrane transporter activity. nih.gov |

| Glutamate Receptors in Ischemia | GEO / Bioinformatics Analysis | Identified common glutamate receptor-related genes (e.g., IL1B, FOS, JUN, SRC) expressed in both myocardial and ischemic stroke, suggesting shared mechanisms and biomarkers. doaj.orgresearchgate.net |

Network-Based Approaches for Metabolic Pathway Reconstruction and Flux Prediction

Network-based approaches allow for a systems-level understanding of metabolism. By reconstructing metabolic pathways from genomic and biochemical data, it is possible to model and predict the flow of metabolites (flux) through the network under different conditions.

Flux balance analysis (FBA) is a key technique used to predict reaction fluxes in a reconstructed metabolic network. nih.gov This method has been applied to understand the glutamate/glutamine cycle, a critical pathway in the brain for managing the neurotransmitter glutamate. frontiersin.org By modeling this cycle, researchers can investigate how glutamate can become neurotoxic under certain conditions.

Metabolic pathway design, informed by computational models, has been used to engineer microorganisms for efficient L-glutamate production. In one study, an innovative pathway was designed for Corynebacterium glutamicum to increase the theoretical yield of L-glutamate from glucose. nih.gov The conventional pathway has a maximum theoretical yield of 81.7% by weight due to the loss of a carbon atom as CO₂. nih.gov By introducing the phosphoketolase (PKT) enzyme from Bifidobacterium animalis, the CO₂-releasing step was bypassed. nih.govresearchgate.net This novel design increased the maximum theoretical L-glutamate yield to 98.0% by weight. nih.gov Experimental implementation confirmed that the engineered strain had a significantly higher L-glutamate production yield and suppressed CO₂ emission compared to the original strain. nih.gov This demonstrates the power of combining computational pathway design with metabolic engineering to optimize biotechnological processes.

Future Directions and Emerging Research Paradigms for Ammonium 2s 2 Aminopentanedioic Acid Research

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolism

A holistic, systems-level understanding of L-glutamate metabolism is becoming increasingly critical. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the intricate regulatory networks governing L-glutamate pathways. mdpi.comazolifesciences.com This multi-omics approach enables researchers to move beyond the study of individual components to analyzing the entire system as an interconnected network. mdpi.com